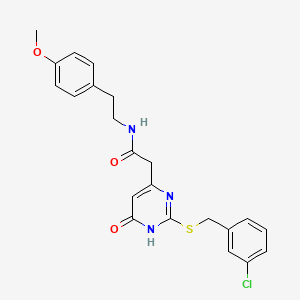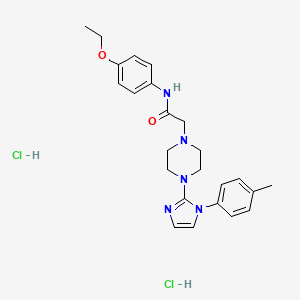![molecular formula C25H23N3O3 B2367247 1-(1,3-benzoxazol-2-yl)-N-[4-(benzyloxy)phenyl]pyrrolidine-2-carboxamide CAS No. 2097865-58-0](/img/structure/B2367247.png)
1-(1,3-benzoxazol-2-yl)-N-[4-(benzyloxy)phenyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzoxazol-2-yl)-N-[4-(benzyloxy)phenyl]pyrrolidine-2-carboxamide is a complex organic compound that features a benzoxazole ring, a benzyloxyphenyl group, and a pyrrolidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzoxazol-2-yl)-N-[4-(benzyloxy)phenyl]pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzoxazole ring through the cyclization of o-aminophenol with a carboxylic acid derivative. The benzyloxyphenyl group can be introduced via a nucleophilic substitution reaction. Finally, the pyrrolidine-2-carboxamide moiety is attached through an amide coupling reaction using reagents such as EDCI or HATU in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzoxazol-2-yl)-N-[4-(benzyloxy)phenyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzoxazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoxazole ring may yield a benzoxazole N-oxide, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
1-(1,3-benzoxazol-2-yl)-N-[4-(benzyloxy)phenyl]pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(4-phenylmethoxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c29-24(22-10-6-16-28(22)25-27-21-9-4-5-11-23(21)31-25)26-19-12-14-20(15-13-19)30-17-18-7-2-1-3-8-18/h1-5,7-9,11-15,22H,6,10,16-17H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLRBZGBQHGJFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2367166.png)
![1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2367168.png)


![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2367172.png)
![N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2367173.png)

![N-(3-methoxybenzyl)-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxamide](/img/structure/B2367175.png)

![(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2367182.png)
![3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2367184.png)
![2-[(2-methylquinazolin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2367185.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenylurea](/img/structure/B2367187.png)
